Titansesquioxid

Übersicht

Beschreibung

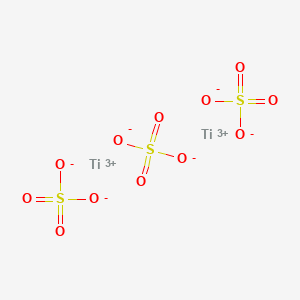

Titanium sesquisulfate (TiS2O6) is a type of titanium salt that is composed of titanium, sulfur, and oxygen. It is a white, crystalline solid with a molecular weight of 392.2 g/mol. It is a strong oxidizing agent and is used in a wide range of applications, including research and industrial processes. TiS2O6 is also known as titanium sulfate, titanium sulfate hexahydrate, titanium oxide, and titanium oxide (IV).

Wissenschaftliche Forschungsanwendungen

Energieanwendungen

Titansesquioxid weist bemerkenswerte Eigenschaften auf, die es für die energiebezogene Forschung attraktiv machen:

- Photothermische Umwandlung: Ti2O3 hat eine hervorragende photothermische Umwandlungseffizienz, wodurch es sich für die Solarenergiegewinnung und -umwandlung eignet .

- Elektrokatalyse: Forscher haben Ti2O3 als Elektrokatalysator für die Wasserspaltung, die Wasserstoffproduktion und andere Energieumwandlungsprozesse untersucht .

Biomedizinische Anwendungen

Im Bereich der Biomedizin zeigt Ti2O3 aufgrund seiner einzigartigen Eigenschaften vielversprechende Ergebnisse:

- Krebstherapie: Ti2O3-Nanopartikel können für die gezielte Krebstherapie eingesetzt werden, wobei ihre photothermischen Eigenschaften genutzt werden, um Krebszellen selektiv zu zerstören .

Elektronik und Optoelektronik

Die faszinierenden elektronischen und optischen Eigenschaften von Ti2O3 haben das Interesse an der Elektronikforschung geweckt:

- Infrarot-Photodetektion: Geräte auf Basis von Ti2O3 können Infrarotlicht detektieren, wodurch sie für Sensoren und Bildgebungsanwendungen wertvoll sind .

- Widerstandsumschalt-Speicher: Forscher untersuchen Ti2O3-Dünnschichten für nichtflüchtige Speicheranwendungen .

Umweltanwendungen

Ti2O3 trägt auf folgende Weise zur Umweltforschung bei:

- Meerwasserentsalzung: Ti2O3-basierte Materialien wurden aufgrund ihrer einzigartigen Eigenschaften für Entsalzungsprozesse untersucht .

Materialwissenschaften und -technik

Die strukturellen und elektronischen Eigenschaften von Ti2O3 bieten Möglichkeiten in den Materialwissenschaften:

- Ultraschmale Bandlücke: Die ultaschmale Bandlücke von Ti2O3 (≈ 0,1 eV) bei Raumtemperatur ermöglicht neuartige elektronische Anwendungen .

- Hochtemperaturstabilität: Die Stabilität von Ti2O3 bei niedrigen und hohen Temperaturen macht es attraktiv für die Luft- und Raumfahrt sowie den Automobilbau .

Zukunftsperspektiven und Herausforderungen

Während Ti2O3 ein immenses Potenzial birgt, bleiben Herausforderungen bestehen. Weitere Forschung ist erforderlich, um sein Verhalten vollständig zu verstehen, Synthesemethoden zu optimieren und Skalierbarkeitsprobleme zu lösen. Die Zusammenarbeit zwischen Materialwissenschaftlern, Chemikern und Ingenieuren wird seine Anwendungen vorantreiben.

Zusammenfassend lässt sich sagen, dass this compound (Ti2O3) ein vielseitiges Material mit spannenden Perspektiven in verschiedenen wissenschaftlichen Bereichen ist. Seine Eigenschaften faszinieren Forscher weiterhin, und wir erwarten in den kommenden Jahren weitere Durchbrüche . 🌟

Wirkmechanismus

Target of Action

Titanium Sesquisulfate, with the molecular formula O12S3Ti2 , is primarily used in the manufacture of bulk, large scale chemicals (including petroleum products), fine chemicals, basic metals, including alloys, computer, electronic and optical products, electrical equipment . It is also used as a biochemical for proteomics research . .

Mode of Action

It is often used in electrochemical studies and as a reducing agent in various chemical reactions . In electrochemistry, it serves as an electrolyte for the generation of titanium (III)-centered species, which are of interest due to their potential applications in cathodic protection and as mediators in electron transfer processes .

Biochemical Pathways

Titanium Sesquisulfate may influence several biochemical pathways. For instance, it is used to investigate the redox behavior of titanium compounds and their interaction with other elements and molecules . In synthetic chemistry, the solution is utilized to reduce organic compounds, particularly in reactions where milder reducing conditions are required . .

Result of Action

It is known that titanium sesquisulfate is used in the manufacture of various products and as a biochemical for proteomics research .

Action Environment

The action, efficacy, and stability of Titanium Sesquisulfate can be influenced by various environmental factors. For instance, it is soluble in dilute acids, giving violet-colored solutions, but insoluble in water, ethanol, and concentrated sulfuric acid . .

Eigenschaften

IUPAC Name |

titanium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXOQKKUVQETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890655 | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10343-61-0 | |

| Record name | Titanium sesquisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dititanium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

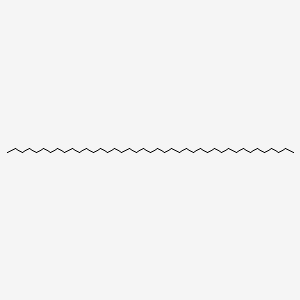

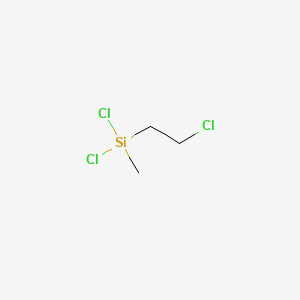

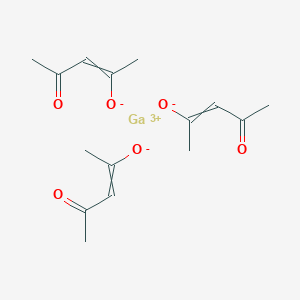

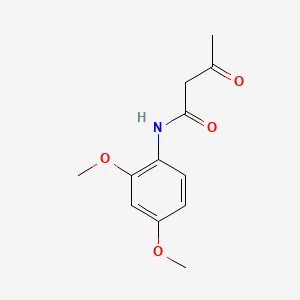

Feasible Synthetic Routes

Q & A

Q1: Why is Titanium Sesquisulfate used to determine the decolorizing power of activated carbon?

A1: While the research paper [] focuses on the methodology of using Titanium Sesquisulfate for this specific application, it doesn't delve into the reasons behind this choice. Further research is needed to uncover the specific properties of Titanium Sesquisulfate that make it suitable for this type of analysis. Potential areas to explore could include its interaction with colored compounds commonly used in decolorizing tests or its potential advantages over other reagents used for similar purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)

![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)